molecular formula C14H14FNO4 B6143783 1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1105494-18-5

1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B6143783
CAS No.: 1105494-18-5
M. Wt: 279.26 g/mol
InChI Key: SDLSFNVVWHPYMT-ZZXKWVIFSA-N
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Description

This compound features a pyrrolidine-2-carboxylic acid core substituted with a 4-hydroxyl group and a propenoyl chain containing a 4-fluorophenyl moiety. The α,β-unsaturated ketone in the propenoyl chain may enable Michael addition reactions or conjugation with biological targets.

Properties

IUPAC Name

1-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO4/c15-10-4-1-9(2-5-10)3-6-13(18)16-8-11(17)7-12(16)14(19)20/h1-6,11-12,17H,7-8H2,(H,19,20)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLSFNVVWHPYMT-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C=CC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1C(=O)O)C(=O)/C=C/C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a hydroxyl group and a carboxylic acid, along with a fluorophenyl moiety. Its structure can be represented as follows:

C14H14FNO3\text{C}_{14}\text{H}_{14}\text{FNO}_3

This structure is critical for its interaction with biological targets, influencing its pharmacological properties.

This compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, reducing oxidative stress in cellular systems. This activity is essential for protecting cells from damage and may contribute to its therapeutic effects.
  • Antitumor Activity : Preliminary studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated cytotoxic effects against MDA-MB-231 (breast cancer) and COLO201 (colon cancer) cell lines, leading to cell cycle arrest in specific phases .

Cytotoxicity Studies

A series of cytotoxicity assays were conducted to evaluate the effectiveness of the compound against different tumor cell lines. The results are summarized in Table 1.

Cell LineCC50 (µM)Mechanism of Action
MDA-MB-231<30G0/G1 phase arrest
COLO201<30G2/M phase arrest

These findings suggest that the compound effectively inhibits cell proliferation through specific cell cycle modulation.

Antiviral Activity

In addition to its antitumor properties, the compound has shown promise as an antiviral agent. It was effective against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir . This broadens its potential applications in treating viral infections.

Case Studies

In a recent study published in MDPI, researchers synthesized derivatives of pyrrolidine compounds, including this compound. They reported significant cytotoxic effects on various cancer cell lines and established structure-activity relationships that highlight the importance of specific functional groups in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and physicochemical properties with analogous compounds:

Compound Name Core Structure Substituents/Functional Groups Hydrogen Bonding Capacity Notable Properties References
Target Compound Pyrrolidine-2-carboxylic acid 4-hydroxy, 3-(4-fluorophenyl)propenoyl 2 donors (–OH, –COOH), 5 acceptors (O, F) High polarity, potential enzyme inhibition
4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid Pyrrolidine-2-carboxylic acid 4-hydroxymethyl 1 donor (–OH), 3 acceptors (–COOH, –OH) Enhanced solubility vs. target compound
1-[3-(4-Carbamoylphenyl)propenoyl]pyrrolidine-2-carboxylic acid Pyrrolidine-2-carboxylic acid 4-carbamoylphenyl propenoyl 2 donors (–NH2, –COOH), 5 acceptors Increased hydrogen bonding; possible prodrug
3-(4-Fluorophenyl)-1H-pyrazole Pyrazole 4-fluorophenyl, no carboxylic acid 1 donor (–NH), 2 acceptors (N, F) Lower solubility; simpler pharmacophore
Sodium salts of fluorophenyl indole derivatives Indole-carboxylic acid Sodium carboxylate, fluorophenyl, hydroxyl Ionic interactions, 2 donors (–OH), 4 acceptors High aqueous solubility; ion-dependent PK

Key Observations

Hydrogen Bonding and Solubility: The target compound’s –OH and –COOH groups enable strong hydrogen bonding, similar to sodium salts in but without ionic character, resulting in moderate solubility .

Stereochemical and Conformational Effects: Pyrazole derivatives () exhibit dihedral angles of 4–10° between fluorophenyl and heterocyclic rings, suggesting planar conformations. The target compound’s propenoyl chain likely introduces greater torsional flexibility, affecting binding to rigid enzyme pockets .

Biological Relevance :

  • The fluorophenyl group enhances lipophilicity, aiding membrane penetration, a trait shared with 3-(4-fluorophenyl)-1H-pyrazole (). However, the absence of a carboxylic acid in the latter limits ionic interactions .
  • Carbamoyl-substituted analogs () may act as prodrugs, hydrolyzing to release active metabolites, whereas the target compound’s free –COOH group suggests direct activity .

Synthetic Considerations: Pyrazole synthesis via chalcone-hydrazine condensation () contrasts with the target compound’s likely preparation through propenoylation of pyrrolidine precursors, requiring careful stereocontrol .

Research Findings and Implications

  • Crystallography : The target compound’s hydrogen-bonding network (similar to Etter’s graph set analysis in ) may form cyclic motifs (e.g., $ R_2^2(8) $), influencing crystal packing and stability .
  • Pharmacokinetics : Compared to glucuronide metabolites (e.g., Ezetimibe Hydroxy Glucuronide, ), the target compound’s lack of glycosylation suggests slower renal excretion but higher metabolic liability .

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